Ocfentanil hydrochloride

Descripción general

Descripción

Ocfentanil hydrochloride is a potent synthetic opioid structurally related to fentanyl. It was developed in the early 1990s as part of a series of potent naloxone-reversible opioids aimed at achieving better therapeutic indices in terms of cardiovascular effects and respiratory depression compared to fentanyl . Despite promising results in human clinical trials, this compound was never developed for medical use and later emerged as a designer drug around 2013 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ocfentanil hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

N-alkylation: The reaction of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone.

Reductive amination: The intermediate is then subjected to reductive amination with 2-fluoroaniline to yield N-(2-fluorophenyl)-N-(1-phenethyl-4-piperidinyl)acetamide.

Methoxyacetylation: The final step involves the methoxyacetylation of the amide to produce ocfentanil.

Industrial Production Methods: the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while ensuring safety and compliance with regulatory standards .

Análisis De Reacciones Químicas

Metabolic Reactions

Ocfentanil undergoes various metabolic transformations in biological systems, primarily through cytochrome P450 enzymes. Key metabolic pathways include:

-

N-dealkylation : This reaction involves the removal of an alkyl group from nitrogen, leading to less active metabolites.

-

Hydroxylation : Hydroxylation can occur at several positions on the piperidine ring and phenyl moiety, yielding hydroxylated metabolites that may exhibit altered pharmacological properties.

-

Glucuronidation : Phase II metabolic reactions often involve conjugation with glucuronic acid, enhancing water solubility and facilitating excretion.

Pharmacological Implications

Ocfentanil's pharmacological activity is largely attributed to its affinity for opioid receptors, particularly the mu-opioid receptor. Its potency as an analgesic is significantly higher than that of morphine, making it a compound of interest in both clinical and illicit drug contexts.

Toxicological Studies

Toxicological studies have shown that ocfentanil can lead to severe respiratory depression, similar to other fentanyl analogs. Its metabolites may also contribute to toxicity, necessitating further research into their pharmacokinetics and pharmacodynamics .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ocfentanil is classified as a μ-opioid receptor agonist, which means it primarily exerts its effects through interaction with these receptors. Research indicates that ocfentanil is approximately 2.5 times more potent than fentanyl in terms of analgesic efficacy. In rodent models, ocfentanil demonstrated a shorter duration of action compared to fentanyl, making it an interesting candidate for studies in pain management and anesthesia supplementation .

Table 1: Comparative Potency of Ocfentanil and Fentanyl

| Compound | Potency (ED50 in mg/kg) | Duration of Action |

|---|---|---|

| Ocfentanil | 0.007 | Shorter than fentanyl |

| Fentanyl | 0.018 | Longer than ocfentanil |

Clinical Evaluations

Ocfentanil has been evaluated in clinical settings for its potential as an anesthetic adjunct. A study involving 60 patients undergoing elective surgery assessed the effectiveness of intravenous doses of ocfentanil (1, 3, and 5 µg/kg) compared to fentanyl (5 µg/kg). The findings revealed that the 3 µg/kg dose of ocfentanil produced analgesia and sedation effects comparable to those of the standard fentanyl dose .

Case Study: Anesthesia Supplementation

- Study Design: Randomized controlled trial

- Participants: 60 patients aged 18–65

- Results:

- Ocfentanil at 3 µg/kg provided effective analgesia.

- Comparable sedation levels to fentanyl at 5 µg/kg.

Toxicology and Forensic Applications

Due to its potency and the rising incidents of opioid overdoses, ocfentanil has gained attention in toxicology. Methods for detecting ocfentanil in biological samples have been developed using gas chromatography-mass spectrometry (GC-MS). These methods are crucial for forensic investigations involving suspected opioid overdoses .

Table 2: GC-MS Detection Parameters for Ocfentanil

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.30 ng/mL |

| Limit of Quantification (LOQ) | 1.00 ng/mL |

| Concentration Range | 1.0–100 ng/mL |

Safety Profile and Adverse Effects

Despite its potential therapeutic benefits, ocfentanil poses significant risks similar to those associated with other μ-opioid agonists. Common adverse effects include:

- Respiratory depression

- Nausea

- Sedation

- Itching

Severe cases can lead to life-threatening conditions such as respiratory failure or psychosis . The emergence of ocfentanil as a designer drug has also contributed to increased mortality rates associated with opioid use.

Mecanismo De Acción

Ocfentanil hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptors, resulting in effective pain relief at low doses .

Comparación Con Compuestos Similares

Methoxyacetylfentanyl: Another fentanyl analog with similar analgesic properties but different metabolic pathways.

Acetylfentanyl: A less potent analog compared to ocfentanil but still used in similar research applications.

Uniqueness: Ocfentanil hydrochloride is unique due to its high potency and specific structural modifications, such as the presence of a fluorine atom on the aromatic ring, which enhances its binding affinity to opioid receptors .

Actividad Biológica

Ocfentanil hydrochloride is a synthetic opioid analgesic structurally related to fentanyl, developed in the early 1990s. It was initially intended to provide a safer alternative to fentanyl, particularly concerning cardiovascular and respiratory effects. Despite its promising pharmacological profile, ocfentanil has not been approved for medical use and has emerged as a designer drug in recent years.

Pharmacodynamics

Ocfentanil acts primarily as a μ-opioid receptor agonist , similar to other opioids. Research indicates that it exhibits a high affinity for the μ-opioid receptor, which mediates its analgesic effects. Studies have shown that ocfentanil is approximately 2.5 times more potent than fentanyl in rodent models, with an effective dose (ED50) of 0.007 mg/kg compared to fentanyl's 0.018 mg/kg in the mouse hot plate test .

Table 1: Comparison of Ocfentanil and Fentanyl Potency

| Compound | ED50 (mg/kg) | Relative Potency |

|---|---|---|

| Ocfentanil | 0.007 | 2.5 times fentanyl |

| Fentanyl | 0.018 | 1 |

Clinical Studies and Findings

Clinical evaluations have demonstrated that ocfentanil produces effects comparable to those of fentanyl. In studies involving human subjects, doses of 1 μg/kg of ocfentanil resulted in effective analgesia, while doses up to 3 μg/kg caused significant respiratory depression .

A notable study compared ocfentanil and fentanyl as supplements to general anesthesia, concluding that 3 μg/kg of ocfentanil is roughly equivalent to 5 μg/kg of fentanyl in terms of analgesic and sedative effects . However, despite these findings, further clinical development was halted due to safety concerns, as the side effects profile remained similar to that of fentanyl.

Toxicological Cases

Ocfentanil has been implicated in several cases of intoxication and fatalities, particularly in France between 2016 and 2018. A review of seven case reports indicated that ocfentanil concentrations varied significantly among victims, highlighting its potency and potential for overdose.

Table 2: Ocfentanil Concentrations in Biological Samples

| Case Number | Sample Type | Ocfentanil Concentration (µg/L) |

|---|---|---|

| Case 1 | Whole Blood | 35.2 |

| Case 2a | Urine | 35,000 |

| Case 3 | Cardiac Blood | 3.9 |

| Case 4 | Bile | 175 |

In these cases, toxicological analyses utilized advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the presence of ocfentanil in various biological matrices .

Side Effects and Safety Profile

Like other μ-opioid agonists, ocfentanil is associated with several side effects including:

- Respiratory Depression : A significant risk factor leading to potential overdose.

- Nausea and Vomiting : Common opioid-related side effects.

- Sedation : Can impair cognitive function and motor skills.

- Itching : A frequent complaint among opioid users.

Despite initial hopes for a better safety profile compared to fentanyl, ocfentanil has demonstrated similar risks, leading to its classification under national control measures in various countries .

Propiedades

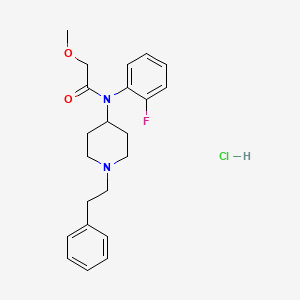

IUPAC Name |

N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-10-6-5-9-20(21)23)19-12-15-24(16-13-19)14-11-18-7-3-2-4-8-18;/h2-10,19H,11-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZMSSDQGOBJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201037476 | |

| Record name | Ocfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112964-97-3 | |

| Record name | Ocfentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocfentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201037476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8T88FVW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.